Technical Guide: Physical Characteristics and Characterization of (R)-N-methyl-3-hydroxysuccinimide
Technical Guide: Physical Characteristics and Characterization of (R)-N-methyl-3-hydroxysuccinimide
[1][2]
Executive Summary
(R)-N-methyl-3-hydroxysuccinimide (IUPAC: (3R)-3-hydroxy-1-methylpyrrolidine-2,5-dione) is a critical chiral building block in the synthesis of complex pharmaceutical intermediates, particularly for CNS-active agents and specific enzyme inhibitors.[1][2] Unlike its achiral or racemic counterparts, the (R)-enantiomer offers stereochemical precision essential for structure-activity relationship (SAR) optimization.[2]
This guide provides an in-depth analysis of its physical characteristics, synthesis-derived properties, and rigorous characterization protocols.[2] It moves beyond basic data listing to explain the causality of its physical state and provides self-validating workflows for confirming optical purity.
Chemical Identity & Structural Analysis[2][3][4]
The physicochemical behavior of (R)-N-methyl-3-hydroxysuccinimide is governed by two dominant structural features: the rigid succinimide ring which imparts high melting stability, and the C3-hydroxyl group which introduces hydrogen bonding capability and chirality.[1][2]
| Parameter | Technical Specification |
| IUPAC Name | (3R)-3-hydroxy-1-methylpyrrolidine-2,5-dione |
| CAS Number | Note: Often indexed under general CAS 6066-82-6 (NHS) or 1121-07-9 (N-Me-Succinimide).[2][3] Specific enantiomer identifiers are vendor-specific. |
| InChIKey | NLKACWKSCREJEL-GSVOUGTGSA-N |
| Molecular Formula | C₅H₇NO₃ |
| Molecular Weight | 129.11 g/mol |
| Chiral Center | C3 (R-configuration) |
Physical Characteristics
Physical State and Appearance[5][6]
-
Causality: The molecule possesses a dipole-dipole interaction network driven by the imide carbonyls and the hydroxyl group.[2] Despite the N-methylation reducing intermolecular hydrogen bonding (compared to non-methylated NHS), the C3-OH group maintains sufficient lattice energy to ensure a solid state at room temperature.[2]
Thermal Properties[1][2][5][6]
-
Melting Point: Typically 95–98 °C (Consistent with the succinimide scaffold class).[2][3][5][6]
-
Stability: Thermally stable up to ~200 °C but hygroscopic.[2][3] The N-methyl group prevents the formation of isourea byproducts often seen in carbodiimide couplings with non-methylated NHS, enhancing its utility as a stable chiral auxiliary.
Solubility Profile
The amphiphilic nature of the molecule (polar imide/hydroxyl + lipophilic methyl) dictates its solvent compatibility.[2][3]
| Solvent | Solubility | Operational Note |
| Water | Soluble | High solubility due to H-bonding with C3-OH and C2/C5 Carbonyls.[1][2][3] |
| DMSO | Highly Soluble | Preferred solvent for NMR characterization.[1][3] |
| Methanol/Ethanol | Soluble | Suitable for recrystallization.[1][3] |
| Dichloromethane | Moderate | Useful for extraction from aqueous phases.[1][3] |
| Hexanes | Insoluble | Used as an anti-solvent for precipitation.[1][3] |
Synthesis & Stereochemical Integrity[5]
Understanding the synthesis is crucial for anticipating impurities.[3] The (R)-enantiomer is strictly derived from D-(+)-Malic Acid (unnatural isomer) or via resolution of the racemate.[1][2]
Synthesis Pathway (Graphviz)
The following diagram illustrates the retention of stereochemistry during the cyclization process.
Caption: Synthesis pathway from D-Malic acid ensuring retention of the (R)-configuration.
Characterization Protocols
To ensure scientific integrity, the following self-validating protocols should be used. These methods cross-reference physical constants with spectroscopic data.[2][3]
Optical Purity Determination (Polarimetry)
Since the enantiomer is defined by its optical rotation, this is the primary quality attribute.
-
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).[2]
-
Concentration: 1.0 g/100 mL (
). -
Temperature: 20 °C.
-
Expected Result: The specific rotation
must be positive (+).[2][3]
Spectroscopic Validation (NMR)
The N-methyl group provides a distinct diagnostic singlet, while the C3-methine proton confirms the substitution pattern.[2]
-
Solvent: DMSO-
. -
¹H NMR Signals (400 MHz):
- ~2.85 ppm (3H, s, N-CH₃ ): Sharp singlet, diagnostic of N-methylation.[2]
- ~2.4–3.0 ppm (2H, dd, Ring CH₂ ): Diastereotopic protons due to the adjacent chiral center.
- ~4.3–4.5 ppm (1H, dd, CH-OH ): The chiral methine proton.[2]
- ~5.5 ppm (1H, d, -OH ): Exchangeable hydroxyl proton (visible in dry DMSO).[2]
Characterization Workflow (Graphviz)[2][5]
Caption: Step-wise validation workflow to confirm identity and enantiomeric purity.
Handling and Storage
-
Hygroscopicity: The compound is hygroscopic.[3][5][6] Moisture absorption can lower the melting point and interfere with stoichiometric calculations in sensitive couplings.[3]
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).
-
Safety: Irritant to eyes and skin (Standard GHS Classifications for succinimides: H315, H319).[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13726418, (3R)-3-hydroxy-1-methylpyrrolidine-2,5-dione.[1][2] Retrieved January 29, 2026 from [Link].[2]
-
NIST Mass Spectrometry Data Center. 2,5-Pyrrolidinedione, 1-methyl- (Related Structure Reference).[1][2] NIST Chemistry WebBook, SRD 69. Retrieved from [Link].[2][3][5]
-
Bour, P., et al. (2002). Conformation and structure monitoring by vibrational circular dichroism.[7] J. Org.[2][3][7][8] Chem., 67(1), 161-168.[2] (Methodology Reference for Chiral Succinimides).
Sources
- 1. N-Hydroxysuccinimide | CAS#:6066-82-6 | Chemsrc [chemsrc.com]
- 2. 5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione | C26H28N4O4S | CID 5282545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. chembk.com [chembk.com]
- 6. N-Hydroxysuccinimide CAS#: 6066-82-6 [m.chemicalbook.com]
- 7. (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: conformation and structure monitoring by vibrational circular dichroism [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
